

# Application Notes and Protocols for Bioconjugation using TCO-PEG12-acid

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## Compound of Interest

Compound Name: TCO-PEG12-acid

Cat. No.: B15575053

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## Introduction

**TCO-PEG12-acid** is a versatile heterobifunctional linker that plays a crucial role in the field of bioconjugation. It incorporates a trans-cyclooctene (TCO) group, a key component in the rapid and highly specific bioorthogonal click chemistry reaction with tetrazine-modified molecules. The molecule also features a 12-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-containing biomolecules. This document provides detailed application notes and protocols for the use of **TCO-PEG12-acid** in two primary applications: the generation of antibody-drug conjugates (ADCs) and the labeling of cell surfaces.

The core technology relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine (Tz). This "click" reaction is exceptionally fast, with second-order rate constants in the range of  $2000 \text{ M}^{-1}\text{s}^{-1}$  in aqueous solutions, and proceeds efficiently under mild, biocompatible conditions without the need for a copper catalyst.<sup>[1]</sup> This makes it an ideal tool for conjugating molecules in complex biological environments, including on the surface of living cells.<sup>[1][2]</sup>

## Key Applications

- **Antibody-Drug Conjugates (ADCs):** **TCO-PEG12-acid** can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics. The carboxylic acid end of the

linker is first activated and then reacted with primary amines (e.g., lysine residues) on the antibody. The resulting TCO-modified antibody can then be conjugated to a tetrazine-functionalized drug.

- **Cell Surface Labeling:** This linker is instrumental in labeling specific proteins on the surface of living cells for imaging and tracking studies. By first modifying cell surface proteins with a tetrazine handle (e.g., through metabolic engineering), subsequent treatment with a **TCO-PEG12-acid**-fluorophore conjugate allows for highly specific and covalent labeling.[3]

## Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to bioconjugation reactions involving **TCO-PEG12-acid** and the subsequent TCO-tetrazine ligation.

Parameter	Value	Notes
TCO-PEG12-acid Molecular Weight	769.9 g/mol	[4]
Purity	>95%	Varies by supplier.
Solubility	Water, DMSO, DMF, DCM	[4]
Storage Conditions	-20°C, desiccated	TCO compounds have a limited shelf life.[4]

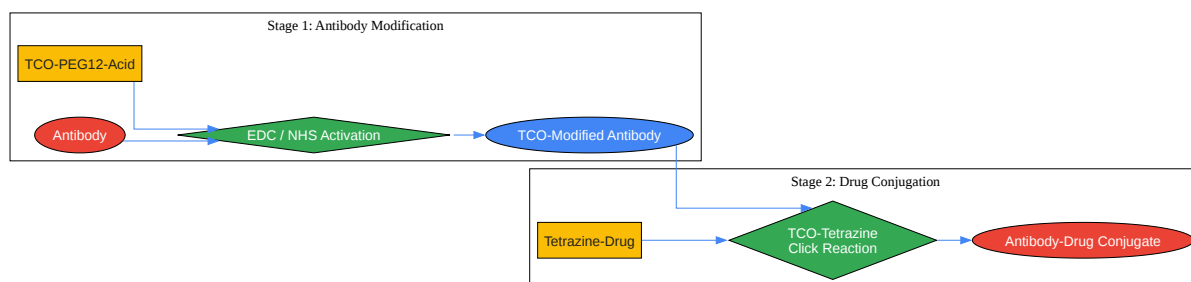
Parameter	Value/Range	Reference
TCO-Tetrazine Reaction Rate Constant	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	<a href="#">[1]</a>
Typical Molar Excess of Activated TCO-PEG12-acid to Antibody	5 to 20-fold	<a href="#">[5]</a>
Typical Drug-to-Antibody Ratio (DAR) for ADCs	2 to 4	<a href="#">[6]</a>
Conjugation Efficiency of TCO-Tetrazine Reaction	>90%	<a href="#">[2]</a>
Reaction Time for TCO-Tetrazine Ligation	30 - 120 minutes	<a href="#">[2]</a>

## Experimental Protocols

### Antibody-Drug Conjugate (ADC) Generation

This protocol describes a two-stage process: first, the modification of an antibody with **TCO-PEG12-acid**, and second, the conjugation of a tetrazine-modified cytotoxic drug.

Diagram of the ADC Generation Workflow



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Caption: Workflow for generating an Antibody-Drug Conjugate.

Materials:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG12-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)

- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Tetrazine-functionalized cytotoxic drug
- Desalting columns (e.g., Sephadex G-25)
- Size-exclusion chromatography (SEC) system for purification

Protocol:

#### Stage 1: Antibody Modification with **TCO-PEG12-acid**

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS) using a desalting column.
  - Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.
- Activation of **TCO-PEG12-acid**:
  - Immediately before use, prepare a 10 mM stock solution of **TCO-PEG12-acid** in anhydrous DMSO.
  - In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.
  - Add a 50-fold molar excess of the EDC/NHS solution to the **TCO-PEG12-acid** solution.
  - Incubate for 15 minutes at room temperature to activate the carboxylic acid.
- Conjugation to Antibody:
  - Add the activated **TCO-PEG12-acid** solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker to the antibody is a good starting point.
  - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Purification of TCO-Modified Antibody:

- Remove excess, unreacted **TCO-PEG12-acid** and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.
- The purified TCO-modified antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.

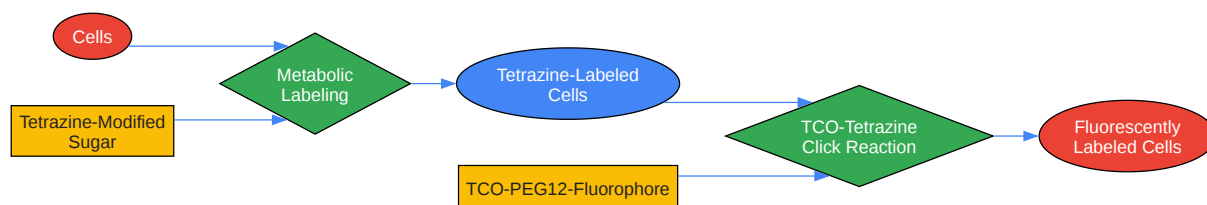
## Stage 2: Conjugation with Tetrazine-Drug

- Click Reaction:
  - Add the tetrazine-functionalized drug to the purified TCO-modified antibody. A 1.5- to 3-fold molar excess of the tetrazine-drug is recommended.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the ADC:
  - Purify the final ADC using size-exclusion chromatography (SEC) to remove any remaining unreacted drug and other small molecules.
- Characterization:
  - Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

## Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display tetrazine groups.

Diagram of the Cell Surface Labeling Workflow



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Caption: Workflow for cell surface labeling.

Materials:

- Live cells in culture
- Tetrazine-modified sugar (e.g., Ac4ManNTz) for metabolic labeling
- **TCO-PEG12-acid** conjugated to a fluorophore (prepare beforehand using the EDC/NHS chemistry described in the ADC protocol to couple **TCO-PEG12-acid** to an amine-containing fluorophore)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer

Protocol:

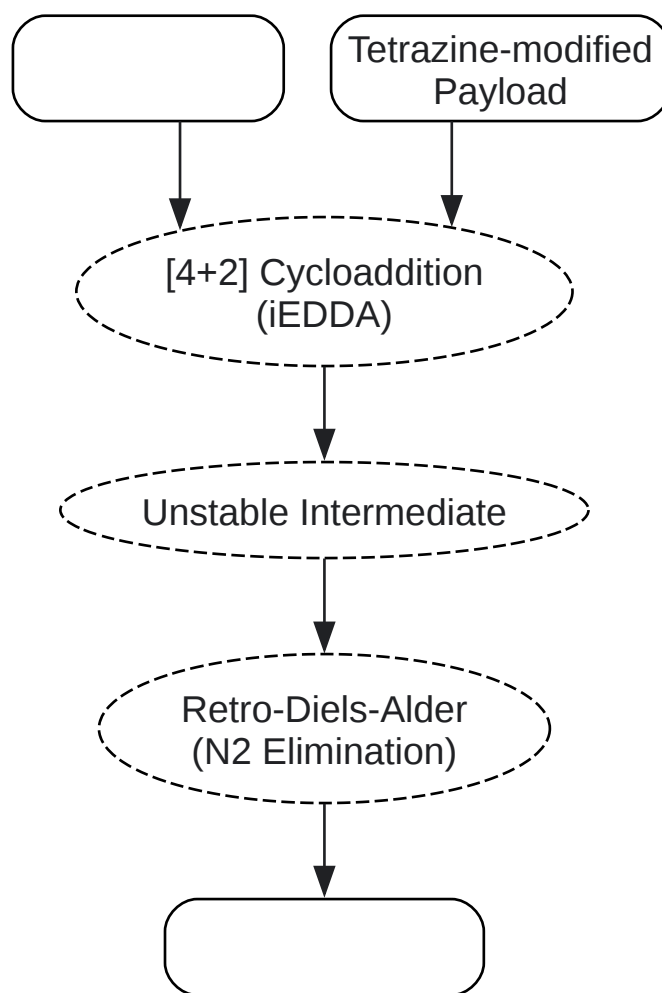
- Metabolic Labeling:
  - Culture cells in the presence of a tetrazine-modified sugar (e.g., 25-50  $\mu$ M Ac4ManNTz) for 48-72 hours. This allows for the metabolic incorporation of the tetrazine handle onto cell surface glycoproteins.[3]

- Preparation of TCO-Fluorophore:
  - Prepare a 1 mM stock solution of the TCO-PEG12-fluorophore conjugate in DMSO.
- Cell Washing:
  - Gently wash the metabolically labeled cells twice with warm PBS to remove any unincorporated tetrazine-sugar.
- Click Reaction on Live Cells:
  - Dilute the TCO-PEG12-fluorophore stock solution in cell culture medium to a final concentration of 10-50  $\mu$ M.
  - Add the TCO-fluorophore solution to the washed cells and incubate for 30-60 minutes at 37°C.
- Final Washing:
  - Wash the cells three times with PBS to remove any unreacted TCO-fluorophore.
- Analysis:
  - The fluorescently labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

## Signaling Pathways and Logical Relationships

Diagram of the TCO-Tetrazine Click Chemistry Reaction





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Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder reaction mechanism.

This reaction mechanism illustrates the highly efficient and specific nature of the TCO-tetrazine ligation, which is central to the applications described in these notes. The rapid elimination of nitrogen gas drives the reaction to completion, resulting in a stable covalent bond.<sup>[1]</sup>

## Conclusion

**TCO-PEG12-acid** is a powerful and versatile reagent for bioconjugation. Its application in creating ADCs and labeling cell surfaces demonstrates its utility in both therapeutic development and basic research. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this technology. The high efficiency, specificity, and

biocompatibility of the TCO-tetrazine click chemistry reaction ensure that **TCO-PEG12-acid** will remain a valuable tool in the ever-evolving field of bioconjugation.

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